2-chloro-N,6-dimethylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10511-78-1 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-N,6-dimethylbenzamide |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-3-5-7(10)8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
VXPJBOAGWKLNQL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC |
Synonyms |
2-CHLORO-6-METHYLBENZAMIDE |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Chloro N,6 Dimethylbenzamide
Established Synthetic Pathways for Halogenated N,N-Dialkylbenzamides
The synthesis of 2-chloro-N,6-dimethylbenzamide is logically approached through the construction of a key precursor, 2-chloro-6-methylbenzoic acid, followed by amide bond formation. This multi-step approach ensures precise placement of the substituents on the aromatic ring.
Amide Bond Formation Reactions (e.g., Condensation, Acylation)
The final and crucial step in synthesizing this compound is the formation of the amide bond. The most common and direct method is acylation, which involves the reaction of an activated carboxylic acid derivative with a suitable amine.
Specifically, 2-chloro-6-methylbenzoic acid is first converted to its more reactive acyl chloride, 2-chloro-6-methylbenzoyl chloride . This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with dimethylamine (B145610) ((CH₃)₂NH) to yield the final product, this compound. This nucleophilic acyl substitution reaction is generally efficient and high-yielding.
Alternatively, direct condensation methods can be employed, where the carboxylic acid is coupled with the amine using a variety of coupling reagents. Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the amide bond formation directly from 2-chloro-6-methylbenzoic acid and dimethylamine, avoiding the isolation of the acyl chloride intermediate. google.com
Strategies for Introducing Halogen and Alkyl Substituents
The regioselective introduction of the chlorine and methyl groups at the 2 and 6 positions of the benzene (B151609) ring is a critical aspect of the synthesis. These substituents are installed on the aromatic core prior to the amidation step. Research has established several reliable pathways to the key intermediate, 2-chloro-6-methylbenzoic acid .
One efficient method starts from 2-chloro-6-fluorobenzaldehyde (B137617) . acs.orgresearchgate.net The aldehyde is first protected by forming an imine, for example, with n-butylamine. This imine then undergoes a Grignard reaction with methylmagnesium chloride, where the methyl group displaces the fluorine atom via nucleophilic aromatic substitution. Subsequent hydrolysis of the imine regenerates the aldehyde functionality, now with the desired 2-chloro-6-methyl substitution pattern. The final step to the precursor acid is the oxidation of the aldehyde group. acs.orgresearchgate.netacs.org
Another powerful strategy is the directed ortho-metalation of 2-chlorobenzoic acid. researchgate.net Using a strong lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or a sec-butyllithium (B1581126)/TMEDA complex, the proton at the 6-position, ortho to both the chloro and carboxylate groups, can be selectively removed. The resulting organolithium species can then be quenched with an electrophilic methyl source, such as methyl iodide, to install the methyl group at the desired position.
Multi-Step Synthesis Approaches and Yield Optimization
For industrial-scale production, multi-step syntheses that are efficient, safe, and high-yielding are paramount. Two notable routes for the kilogram-scale preparation of 2-chloro-6-methylbenzoic acid have been developed, neither of which requires the isolation of intermediates. acs.orgresearchgate.net
The table below outlines and compares these two multi-step approaches to the key precursor.
Interactive Table: Synthetic Routes to 2-chloro-6-methylbenzoic acid
| Route | Starting Material | Key Steps | Overall Yield | Reference |
|---|
| A | 2-chloro-6-fluorobenzaldehyde | 1. Imine formation 2. Grignard reaction (MeMgBr) 3. Oxidation (NaClO₂) | 85% | acs.org | | B | 3-chloro-2-iodotoluene (B1584102) | 1. Pd-catalyzed carbonylation (CO, MeOH) 2. Hydrolysis | 94% | acs.org |
Yield optimization for these processes involves careful control of reaction parameters such as temperature, reagent stoichiometry, and solvent choice. For instance, in the oxidation of 2-chloro-6-methylbenzaldehyde (B74664) to the corresponding acid, an inherently safer process was developed using dimethyl sulfoxide (B87167) (DMSO) as a scavenger to avoid hazardous side reactions associated with hydrogen peroxide. acs.org
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanisms is fundamental to controlling selectivity and improving the efficiency of the synthesis. This includes both the classical amidation process and modern catalytic alternatives.
Reaction Mechanism Elucidation for Amidation Processes
The formation of this compound from 2-chloro-6-methylbenzoyl chloride and dimethylamine follows a well-established nucleophilic acyl substitution mechanism. The reaction proceeds via a tetrahedral intermediate.
Nucleophilic Attack: The nitrogen atom of dimethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral oxyanion intermediate.
Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, which concurrently expels the chloride ion, a good leaving group.
Deprotonation: A second molecule of dimethylamine or another base present in the reaction mixture removes the proton from the positively charged nitrogen atom, yielding the neutral N,N-dimethylbenzamide product and an ammonium (B1175870) salt.
This stepwise mechanism is characteristic of acylation reactions and is a cornerstone of amide synthesis.
Role of Catalysis and Reagents in Directed Functionalization
While the classical synthesis relies on pre-functionalized starting materials, modern synthetic chemistry offers powerful catalytic methods for the direct functionalization of C-H bonds. The amide group in benzamides can act as a directing group, guiding a transition-metal catalyst to activate and functionalize the ortho-C-H bonds. acs.orgntu.edu.sg
This approach could provide alternative, more atom-economical routes to this compound. For example:
Directed C-H Chlorination: One could hypothetically start with N,6-dimethylbenzamide and introduce the chlorine atom at the 2-position using a transition-metal catalyst. Photocatalysis in aqueous micellar media has emerged as a strategy for the functionalization of chlorinated benzamides, highlighting the ongoing innovation in this area. diva-portal.orgresearchgate.net
Directed C-H Methylation: Alternatively, a starting material like 2-chloro-N-methylbenzamide could be subjected to a directed C-H methylation at the 6-position. Manganese-catalyzed C-H methylation using a Grignard reagent has been shown to be effective for N-methylbenzamides, where the amide acts as a monodentate directing group. u-tokyo.ac.jp
These catalytic cycles typically involve the formation of a metallacycle intermediate where the metal is coordinated to the amide oxygen and has formed a bond with the ortho-carbon. Subsequent steps, such as reductive elimination or reaction with an electrophile, complete the functionalization. The choice of catalyst (e.g., Palladium, Rhodium, Cobalt, Manganese), ligands, and oxidants is crucial for achieving high reactivity and selectivity. acs.orgu-tokyo.ac.jp
Transition State Analysis and Reaction Energetics
The study of transition states and reaction energetics provides fundamental insights into the mechanisms governing the chemical reactions of benzamides. For the acid-catalyzed hydrolysis of benzamide (B126) and its N-alkyl derivatives, a uniform medium dependence of the logarithm of the transition state activity coefficient has been observed. This reaction exhibits a significant destabilization of the transition state across a wide range of acidities, a characteristic that is nearly identical to that of the AAc-2 type of ester hydrolysis. This observation suggests that the hydrolysis of these amides proceeds through an AOT2 mechanism, where the rate-determining step is the formation of an oxonium-type tetrahedral intermediate from the O-protonated substrate.
In the context of N,N-dimethylthiobenzamide and its ortho-substituted derivatives, intramolecular aromatic substitution reactions have been studied. The loss of a hydrogen atom or a methyl substituent from the ortho position occurs via a hydrogen rearrangement followed by an intramolecular substitution through a 5-membered cyclic intermediate, a process accompanied by a significant release of kinetic energy. In contrast, the loss of halogen substituents is believed to happen through a direct displacement reaction by the sulfur atom of the thioamide group. These studies highlight how the nature of the substituent influences the transition state and the reaction pathway.
Computational studies on the metal-free direct coupling of N-2,6-dimethylbenzamides with alkenes have shown that the removal of resonance in the transition state leads to a decrease in the carbonyl bond length. As the reaction proceeds to form the product, a strong resonance is re-established between the π* orbital of the carbonyl group and the nitrogen lone pair, leading to an increase in the carbonyl bond length.
Table 1: Transition State Energetics for Related Benzamide Reactions
| Reaction | Compound | Transition State Energy (kcal/mol) | Method |
|---|
This table presents data for a related compound to illustrate the concept of transition state energetics.
Advanced Synthetic Strategies for this compound Analogues
The development of advanced synthetic strategies is crucial for accessing novel analogues of this compound with diverse functionalities and stereochemistries.
Regioselective Functionalization Approaches (e.g., C(sp²)-H Hydroxylation)
Regioselective functionalization, such as the hydroxylation of C(sp²)–H bonds, offers a direct route to introduce hydroxyl groups into the aromatic ring of benzamides. Copper(II)-mediated ortho-C–H hydroxylation using a removable directing group has been developed as an effective method. This reaction demonstrates considerable tolerance for various functional groups. The use of molecular oxygen as the oxidant is critical for the reaction's success, and the presence of water has been found to significantly enhance the reaction's efficiency. The directing group plays a key role in achieving high regioselectivity by positioning the metal catalyst in proximity to the target C–H bond.
Stereoselective Synthesis of Chiral Benzamide Derivatives
The synthesis of chiral benzamide derivatives with controlled stereochemistry is of significant interest. Asymmetric synthesis of axially chiral benzamides and anilides can be achieved through the enantiotopic lithiation of prochiral arene chromium complexes. This method allows for the introduction of chirality centered on the benzamide scaffold.
Another approach involves the use of chiral auxiliaries. For instance, the enantiomers of certain chiral (benzylsulfinyl)benzamides have been successfully separated using chromatographic techniques. The configuration of the enantiomers can be determined, providing access to stereochemically pure compounds. The orientation of a tertiary amide group adjacent to an aromatic ring can be controlled by the stereochemistry of a chiral substituent at an adjacent position. When chiral substituents are present at both ortho positions, it can result in matched and mismatched pairs of isomers.
Diversity-Oriented Synthesis for Structural Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules, which can be used to explore new areas of chemical space. This approach aims to generate libraries of compounds with high skeletal and substitutional diversity. Natural products often serve as an inspiration for the design of these libraries due to their inherent biological relevance and structural complexity.
The synthesis of libraries based on benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) scaffolds, which can be derived from benzamide precursors, has been reported. These synthetic routes often employ readily available starting materials and are designed to be flexible, allowing for the variation of structural features and physicochemical properties. The resulting compound libraries can then be screened for various properties.
Table 2: Examples of Scaffolds Accessible through Diversity-Oriented Synthesis from Benzamide-Related Precursors
| Scaffold | Synthetic Approach | Key Features |
|---|---|---|
| Benzofuran | Reaction of salicylaldehydes with ethyl 2-diazoacetate | Flat, aromatic core |
| 2,3-Dihydrobenzofuran | Reduction of benzofuran precursors | Topographically distinct cis- and trans-isomers |
This table illustrates scaffolds that can be generated using diversity-oriented synthesis, a strategy applicable to the generation of analogues of this compound.
Chemical Reactivity and Derivatization Reactions of this compound
Understanding the chemical reactivity of this compound is essential for its application as a synthetic intermediate.
Oxidation Reactions and Benzoic Acid Derivative Formation
The oxidation of benzamide derivatives can lead to the formation of corresponding benzoic acids or other oxidized products. For example, the chemical oxidation of N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide has been studied. It was observed that the primary site of oxidation was the aryl methyl group, leading to the formation of a carboxylic acid intermediate, which could then be further transformed into phthalimide (B116566) and lactam derivatives. This demonstrates that the methyl group on the benzene ring is susceptible to oxidation, a reaction that could be applicable to this compound to potentially yield a 2-chloro-6-(hydroxymethyl)-N-methylbenzamide or a 2-chloro-6-carboxy-N-methylbenzamide, depending on the reaction conditions.
Derivatization can also be achieved through other reactions. For instance, the chloromethylation of N,N-dimethylbenzamide can be accomplished using paraformaldehyde and aluminum chloride to generate a meta-substituted chloromethyl derivative. This type of reaction introduces a reactive chloromethyl group that can be used for further synthetic modifications.
Reduction Methodologies for Functional Group Interconversion
The reduction of the amide functional group in benzamides is a key transformation in organic synthesis. For N,N-dimethylbenzamides, including those with substitution on the aromatic ring, various reducing agents can be employed to achieve different outcomes.
One common reduction involves the conversion of the carbonyl group of the amide to a methylene (B1212753) group, yielding the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this transformation. In the case of 2-chloro-N,N-dimethylbenzamide, this reduction would yield 2-chloro-N,N-dimethylbenzylamine.
A more nuanced reduction is the partial reduction of the amide to an aldehyde. A specialized reagent system composed of a sodium hydride-sodium iodide (NaH-NaI) composite has been developed for the selective reduction of N,N-dimethyl amides to their corresponding aldehydes. ntu.edu.sg This method is noteworthy for its chemoselectivity, as it can tolerate various functional groups, including halogens on the aromatic ring. ntu.edu.sg For instance, the protocol has been successfully applied to reduce N,N-dimethylamides to benzaldehydes while keeping carbon-halogen bonds intact. ntu.edu.sg The reaction proceeds through a transient tetrahedral hemiaminal intermediate that remains stable even at elevated temperatures, which allows for the selective formation of the aldehyde. ntu.edu.sg The use of sodium deuteride (B1239839) (NaD) in this system also provides a direct route to deuterated aldehydes. ntu.edu.sg
It is important to note that steric hindrance can affect the efficiency of these reductions. For example, the reduction of 2,6-dimethylbenzamide (B3022000) was observed to be more sluggish compared to less hindered benzamides. ntu.edu.sg
Table 1: Reduction Methodologies for N,N-Dimethylbenzamides
| Product Type | Reagent(s) | Key Features | Reference |
| Amine | Lithium Aluminum Hydride (LiAlH4) | Complete reduction of the carbonyl group. | |
| Aldehyde | Sodium Hydride-Sodium Iodide (NaH-NaI) | Chemoselective reduction, tolerates halogens. | ntu.edu.sg |
Substitution Reactions on the Benzene Core
The chlorine atom on the benzene ring of this compound is susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of functional groups onto the aromatic core. Nucleophiles such as amines and thiols can displace the chlorine atom under suitable reaction conditions.
For instance, the chlorine atoms in the related compound 2,6-dichloro-N-methylbenzamide can be substituted by nucleophiles like amines or thiols. These reactions typically require basic conditions to facilitate the substitution process.
Furthermore, iron-catalyzed cross-coupling reactions provide a powerful method for C(sp2)–C(sp3) bond formation. In a study on chlorobenzamides, an iron-catalyzed coupling of various chlorobenzamides with Grignard reagents was demonstrated. mdpi.com This methodology, which utilizes catalytic amounts of Fe(acac)3 and an additive such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), allows for the substitution of the chlorine atom with alkyl groups. mdpi.com For example, 4-chloro-N,N-dimethylbenzamide was successfully coupled with hexylmagnesium chloride to yield 4-hexyl-N,N-dimethylbenzamide in high yield. mdpi.com This type of reaction could be applied to this compound to introduce alkyl chains at the 2-position.
Table 2: Substitution Reactions on Chlorobenzamides
| Reaction Type | Reagents | Product | Reference |
| Nucleophilic Aromatic Substitution | Amines, Thiols | Substituted benzamide | |
| Iron-Catalyzed Cross-Coupling | Grignard Reagent, Fe(acac)3, DMI | Alkylated benzamide | mdpi.com |
Ortho-Lithiation and Directed Alkylation Strategies
Directed ortho-lithiation is a powerful tool in organic synthesis for the functionalization of aromatic rings. The tertiary amide group is a highly effective directing group for this reaction. lookchem.com Treatment of N,N-dialkylbenzamides with strong bases like sec-butyllithium (sec-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures leads to the deprotonation of the ortho-position, forming an ortho-lithiated species. lookchem.com This intermediate can then be reacted with various electrophiles to introduce a wide range of substituents.
For N,N-diethylbenzamide, reaction of the ortho-lithiated species with electrophiles such as methyl iodide, ethyl iodide, benzophenone, acetone, and benzaldehyde (B42025) resulted in the formation of the corresponding ortho-substituted products. lookchem.com The directing ability of the tertiary amide group has been shown to be stronger than other directing groups like chloro, methoxyl, and sulfonamido groups under the specified conditions. lookchem.com
In the context of this compound, the N,N-dimethylamide group would direct lithiation to the 6-position. However, the existing methyl group at the 6-position would prevent this. If we consider the isomeric 2-chloro-N,N-dimethylbenzamide, the amide group would direct lithiation to the 6-position, which is adjacent to the chloro substituent. This strategy has been used to synthesize various substituted benzamides.
A study on the direct alkylation of N,N-dialkyl benzamides with methyl sulfides using lithium diisopropylamide (LDA) as the base revealed that the reaction proceeds through a directed ortho-lithiation of the tertiary benzamide. researchgate.netresearchgate.net This method allows for the efficient and selective synthesis of α-sulfenylated ketones without the need for transition-metal catalysts. researchgate.netresearchgate.net
Table 3: Ortho-Lithiation and Alkylation of N,N-Dialkylbenzamides
| Base/Additive | Electrophile | Product | Reference |
| sec-BuLi/TMEDA | Methyl iodide | Ortho-methylated benzamide | lookchem.com |
| sec-BuLi/TMEDA | Benzophenone | Ortho-(diphenylhydroxymethyl)benzamide | lookchem.com |
| LDA | Methyl sulfides | Ortho-aroylated thioether | researchgate.netresearchgate.net |
Amide Coupling and Ester Isostere Formation
Amide coupling reactions are fundamental in the synthesis of a vast array of organic molecules. These reactions typically involve the coupling of a carboxylic acid with an amine, often facilitated by a coupling reagent. Standard procedures for amide coupling involve reacting an acid chloride with an amine in the presence of a base. rsc.org
While direct amide coupling involving this compound as a starting material is not the primary focus of this section, the principles are relevant to its synthesis and further derivatization. For instance, the synthesis of related benzamides often involves the reaction of a substituted benzoyl chloride with an appropriate amine. nih.gov
The concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is crucial in medicinal chemistry. nih.gov The amide bond is often a target for such replacement to improve metabolic stability. nih.gov Esters are considered bioisosteres of amides. The conversion of an amide to an ester is a significant transformation.
One approach to form an ester from an amide could involve hydrolysis of the amide to the corresponding carboxylic acid, followed by esterification. The hydrolysis of amides can be achieved under acidic or basic conditions. The resulting carboxylic acid can then be converted to an ester through various methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol. vanderbilt.edu
Another strategy involves the use of carbonylazole derivatives as chemoselective acylating reagents. escholarship.org For example, imidazole (B134444) carbamates can react with carboxylic acids to form esters. escholarship.org While this is not a direct conversion of the amide in this compound, it highlights a modern method for ester formation that could be relevant in a multi-step synthesis involving this compound.
Spectroscopic Characterization and Structural Elucidation of 2 Chloro N,6 Dimethylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-chloro-N,6-dimethylbenzamide, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional methods, provide a complete picture of the atomic arrangement and connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. Due to the scarcity of directly published experimental data for this specific isomer, the expected chemical shifts are predicted based on data from structurally similar compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide and other substituted benzamides. google.com
The aromatic region is expected to show three protons. The methyl group attached to the benzene (B151609) ring (C6-CH₃) would appear as a singlet, typically in the range of 2.1-2.5 ppm. The N-methyl group protons (N-CH₃) would also produce a singlet, likely further downfield due to the influence of the adjacent nitrogen and carbonyl group. In some cases, this signal may show coupling to the amide N-H proton, appearing as a doublet. google.com
A key feature in related N,N-dimethyl amides is the presence of two separate singlets for the N-methyl groups due to restricted rotation around the amide C-N bond, which has partial double-bond character. rsc.org However, in the case of the N-methyl compound, only one such group is present.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (C3-H, C4-H, C5-H) | ~7.10 - 7.40 | Multiplet (m) | 3H |
| N-CH₃ | ~2.90 - 3.10 | Singlet (s) or Doublet (d) | 3H |
| Aromatic C-CH₃ | ~2.10 - 2.50 | Singlet (s) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on data from analogs like 2-chloro-N,N-dimethylbenzamide, the chemical shifts for this compound can be reliably predicted. rsc.org The spectrum would show nine distinct signals for the nine carbon atoms.
The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The aromatic carbons show a range of shifts influenced by the chloro and methyl substituents. The carbons directly attached to the chlorine (C2) and the carbonyl group (C1) are readily identifiable. The methyl carbon attached to the ring and the N-methyl carbon would appear in the upfield region of the spectrum.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~168 - 172 |
| C1 (Aromatic, attached to C=O) | ~136 - 139 |
| C2 (Aromatic, attached to Cl) | ~130 - 134 |
| C6 (Aromatic, attached to CH₃) | ~135 - 138 |
| C3, C4, C5 (Aromatic CH) | ~125 - 131 |
| N-CH₃ | ~26 - 30 |
| Aromatic C-CH₃ | ~18 - 22 |
Two-Dimensional NMR Techniques for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. semanticscholar.org For instance, HSQC would link the N-methyl proton signal to the N-methyl carbon signal.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations. It would show correlations between the N-methyl protons and the carbonyl carbon, and between the aromatic methyl protons and the C1, C2, and C6 carbons of the aromatic ring. These correlations provide definitive evidence for the connectivity of the substituents to the benzamide (B126) core. Furthermore, Correlation Spectroscopy (COSY) would reveal the coupling network between adjacent protons on the aromatic ring, helping to assign their specific positions.
Application of Gauge-Independent Atomic Orbital (GIAO) Calculations for Chemical Shifts
Computational chemistry provides a powerful tool for predicting and verifying spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, which can be converted into chemical shifts. researchgate.net
These calculations are typically performed using Density Functional Theory (DFT), with methods like B3LYP, and appropriate basis sets (e.g., 6-311++G(d,p)). researchgate.net By optimizing the molecular geometry of this compound and then performing GIAO calculations, a theoretical NMR spectrum can be generated. Comparing these calculated chemical shifts with the experimental values serves as a powerful method for structural validation. researchgate.net Discrepancies between calculated and experimental shifts can often be explained by solvent effects or specific molecular conformations. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. The data is inferred from related benzamide structures. nih.gov
The most prominent band is the C=O stretching vibration of the tertiary amide group, which typically appears as a strong absorption in the region of 1630-1680 cm⁻¹. Other significant absorptions include the C-H stretching vibrations of the aromatic ring and the methyl groups, aromatic C=C stretching, and the C-N stretching of the amide. The vibration corresponding to the C-Cl bond is expected at a lower wavenumber.
Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |
|---|---|---|
| ~3050 - 3100 | Aromatic C-H Stretching | Medium-Weak |
| ~2920 - 2980 | Aliphatic C-H Stretching (Methyl) | Medium |
| ~1640 - 1670 | C=O Stretching (Amide I) | Strong |
| ~1570 - 1600 | Aromatic C=C Stretching | Medium |
| ~1380 - 1420 | C-N Stretching | Medium |
| ~700 - 800 | C-Cl Stretching | Medium-Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. The resulting spectrum displays a series of bands, each corresponding to a specific molecular vibration. The analysis of these vibrational frequencies allows for the assignment of fundamental modes of the compound.
For aromatic amides like this compound, the FT-Raman spectrum is characterized by several key vibrational regions. The positions of these bands can be influenced by substituent effects. In the case of substituted benzamides, normal coordinate analyses are often performed to provide unambiguous vibrational assignments of all fundamental modes, utilizing potential energy distributions and eigenvectors. nih.gov
Table 1: Predicted FT-Raman Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=O | Stretching | ~1650 |
| Aromatic C-H | Stretching | >3000 |
| C-N | Stretching | 1300 - 1400 |
| C-Cl | Stretching | 600 - 800 |
| CH₃ | Symmetric/Asymmetric Stretching | 2850 - 3000 |
| CH₃ | Bending | 1375 - 1450 |
Potential Energy Surface (PES) Scans for Conformational Analysis
Potential Energy Surface (PES) scans are computational chemistry tools used to explore the conformational landscape of a molecule. By systematically changing specific dihedral angles and calculating the corresponding energy, a PES scan can identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. uni-muenchen.dereadthedocs.iovisualizeorgchem.comq-chem.comgaussian.com This analysis is crucial for understanding the flexibility of the molecule and the preferred spatial arrangement of its constituent parts. nsf.gov
For N-aryl amides, such as this compound, the rotation around the N-aryl bond and the amide C-N bond are of particular interest. nsf.gov The conformational preferences of these amides are influenced by a combination of steric and electronic factors. nsf.gov For instance, in many N-alkyl-N-aryl amides, allylic strain between the substituents on the nitrogen atom can force the aryl group to rotate out of the plane of the amide group. nsf.gov
A relaxed PES scan involves optimizing the geometry of the molecule at each step of the scan, allowing all other degrees of freedom to relax. q-chem.com This provides a more accurate representation of the energy landscape. The results of a PES scan are typically visualized as a plot of energy versus the scanned dihedral angle, revealing the relative energies of different conformers. For this compound, a PES scan would elucidate the rotational barriers around the C(O)-N and N-C(aryl) bonds, providing insight into its three-dimensional structure and dynamic behavior.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound, confirming its elemental composition, and obtaining information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. rsc.org This precision allows for the unambiguous determination of a compound's elemental formula, as it can distinguish between molecules with the same nominal mass but different chemical formulas. rsc.org
For this compound (C₁₅H₁₄ClNO), the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms. HRMS analysis of the compound would be expected to yield a measured mass that is very close to this theoretical value, confirming its elemental composition. The data is often reported as the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.
Table 2: Theoretical Exact Mass of this compound
| Molecular Formula | Ion | Theoretical m/z |
| C₁₅H₁₄ClNO | [M+H]⁺ | 260.0837 |
Note: The theoretical m/z is calculated based on the most abundant isotopes of each element.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify and quantify the components of a mixture, making it an excellent method for assessing the purity of a compound and confirming its identity. nih.gov
In a GC-MS analysis of this compound, the sample is first vaporized and separated on a GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound.
For some benzamides, derivatization may be employed to improve their chromatographic behavior and enhance their detectability. jfda-online.com The purity of the this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks.
Table 3: Representative GC-MS Data for a Related Benzamide Derivative
| Parameter | Value |
| Retention Time | 8.5 min (for N,N-dimethylbenzamide) nih.gov |
| Method Precision (% CV) | 1.9% (for N,N-dimethylbenzamide) nih.gov |
| Intermediate Precision (% CV) | 1.2% (for N,N-dimethylbenzamide) nih.gov |
| Recovery | 80-98% (for N,N-dimethylbenzamide) nih.gov |
Note: The data presented is for a related compound and serves as an example of the parameters assessed during GC-MS method validation.
X-ray Crystallography and Solid-State Structural Analysis
Single-Crystal X-ray Diffraction for Molecular Geometry and Packing
In single-crystal X-ray diffraction, a beam of X-rays is directed at a single crystal of the compound. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined.
The crystal structure of 2-chloro-N-(2,6-dimethylphenyl)benzamide has been determined by single-crystal X-ray diffraction. nih.govnih.gov The compound crystallizes in the monoclinic space group. nih.gov The analysis reveals that the amide group is not coplanar with either of the aromatic rings. nih.gov The dihedral angle between the benzoyl and the anilino rings is 3.30 (18)°. nih.govnih.gov The amide group forms dihedral angles of 63.26 (22)° and 59.88 (23)° with the 2-chlorobenzoyl and the 2,6-dimethylanilino rings, respectively. nih.gov
In the crystal structure, molecules are linked into infinite chains along the a-axis by intermolecular N—H···O hydrogen bonds. nih.govnih.gov This hydrogen bonding plays a crucial role in the solid-state packing of the molecules.
Table 4: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄ClNO | nih.gov |
| Molecular Weight | 259.72 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 4.8322 (3) | nih.gov |
| b (Å) | 12.7817 (10) | nih.gov |
| c (Å) | 21.8544 (12) | nih.gov |
| β (°) | 90.778 (5) | nih.gov |
| Volume (ų) | 1349.69 (15) | nih.gov |
| Z | 4 | nih.gov |
| Dihedral Angle (Benzoyl-Anilino) | 3.30 (18)° | nih.govnih.gov |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
No published crystal structure data is available for this compound, preventing an analysis of its hydrogen bonding networks and other intermolecular interactions.
Polymorphism and Crystal Engineering Studies
There are no documented studies on the polymorphism of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Experimental UV-Vis Spectral Acquisition
No experimental UV-Vis absorption spectra for this compound have been published.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
No computational studies using TD-DFT to analyze the electronic excitations of this compound are available in the literature.
Computational Chemistry and Molecular Modeling of 2 Chloro N,6 Dimethylbenzamide
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to predict molecular geometries, vibrational frequencies, and conformational energetics with high accuracy. For substituted benzamides, the B3LYP functional combined with basis sets such as 6-311++G(d,p) is a common and reliable choice for these computations. mdpi.comresearchgate.nettandfonline.com
Geometry Optimization and Structural Parameter Prediction
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-chloro-N,6-dimethylbenzamide, this process would predict key bond lengths, bond angles, and dihedral angles.
Based on studies of similar compounds, such as 2-chloro-N-(2,6-dimethylphenyl)benzamide, certain structural features are anticipated. A critical aspect of ortho-substituted benzamides is the orientation of the amide group relative to the benzene (B151609) ring. The steric hindrance introduced by the ortho-chloro and ortho-methyl groups is expected to cause the amide group to be twisted out of the plane of the aromatic ring. nih.gov In a related compound, 2-chloro-N-(2,6-dichlorophenyl)benzamide, the amide oxygen is found to be syn to the ortho-chloro group. nih.gov This conformation is likely favored in this compound as well.
The optimized geometric parameters for a molecule like this compound can be predicted with high accuracy using DFT methods. The following table provides expected values for key structural parameters based on typical values for substituted benzamides. e4journal.com
| Parameter | Predicted Value |
| C=O Bond Length | ~1.23 Å |
| C-N (amide) Bond Length | ~1.35 Å |
| C-C (aromatic) Bond Length | ~1.39 Å |
| C-Cl Bond Length | ~1.74 Å |
| O=C-N Bond Angle | ~122° |
| C-N-C (methyl) Bond Angle | ~118° |
| C(ring)-C(carbonyl) Dihedral Angle | Non-planar (twisted) |
This table represents typical values derived from computational studies on analogous structures and serves as a predictive guide.
Vibrational Frequency Calculations and Spectral Simulation
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. esisresearch.orgnih.gov For a robust comparison with experimental results, calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP methods) to correct for anharmonicity and other systematic errors.
For this compound, several characteristic vibrational modes would be predicted:
C=O Stretch: A strong absorption band, typically in the range of 1650-1680 cm⁻¹, characteristic of the amide I band.
N-H Stretch: If considering a primary or secondary amide, this would be prominent. For this N-methylated amide, the relevant vibrations would be C-N stretching.
Aromatic C-H Stretch: Typically found above 3000 cm⁻¹.
Aliphatic C-H Stretch: From the methyl groups, appearing in the 2850-3000 cm⁻¹ region.
C-Cl Stretch: A medium to strong band expected in the lower frequency region, generally around 700-800 cm⁻¹.
The following table summarizes the expected key vibrational frequencies.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretching | 3100 - 3000 |
| Aliphatic C-H Stretching | 3000 - 2850 |
| C=O Stretching (Amide I) | 1680 - 1650 |
| Aromatic C=C Stretching | 1600 - 1450 |
| C-N Stretching | 1420 - 1380 |
| C-Cl Stretching | 800 - 700 |
This table is based on characteristic frequencies for substituted benzamides from various computational and experimental studies. esisresearch.orgnih.gov
Energetic Studies of Conformational Isomers and Rotational Barriers
The substituents on the this compound molecule introduce significant steric strain, leading to substantial barriers to rotation around the N-C(O) and the C(ring)-C(O) bonds. The planarity of the amide group, crucial for resonance stabilization, is disrupted by these steric clashes.
Computational studies on tertiary aromatic amides with ortho-substituents have shown that ortho-chloro groups dramatically increase the rotational barriers. nsf.gov Rotation around the C(ring)-C(O) bond is particularly affected due to severe steric repulsion between the ortho-substituent and the amide group's oxygen atom. nsf.gov Similarly, the barrier to rotation around the amide N-C(O) bond, which has partial double-bond character, is also increased, impacting the amide resonance energy. nsf.govmsu.edu
A study on di-ortho-chloro-substituted N,N-dimethylbenzamides using DFT (B3LYP/6-311++G(d,p)) calculated significant increases in these barriers compared to the unsubstituted analog. nsf.gov These findings provide a strong basis for predicting the energetic landscape of this compound.
| Rotational Barrier | Predicted Energy (kcal/mol) |
| C(ring)-C(O) Rotation | |
| Unsubstituted N,N-dimethylbenzamide | ~2.5 |
| Di-ortho-chloro N,N-dimethylbenzamide | ~19.2 |
| N-C(O) Rotation | |
| Unsubstituted N,N-dimethylbenzamide | ~15.8 |
| Di-ortho-chloro N,N-dimethylbenzamide | ~22.5 |
Data from a computational study on related tertiary aromatic amides, illustrating the strong effect of ortho-chlorine substitution. nsf.gov
These high rotational barriers indicate that at room temperature, the molecule exists as a set of stable, non-interconverting conformers on the NMR timescale. msu.edumontana.edu
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule, which govern its reactivity, can be effectively visualized and quantified using computational methods. Analyses of the molecular electrostatic potential and frontier molecular orbitals are standard procedures in computational chemistry to predict how a molecule will interact with other chemical species. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. nih.govdntb.gov.ua
For this compound, the MEP surface would be expected to show:
Most Negative Region (Red/Yellow): Concentrated around the carbonyl oxygen atom, indicating its high electron density and its role as the primary site for electrophilic attack or hydrogen bond acceptance. e4journal.com
Positive Regions (Blue): Located around the hydrogen atoms of the methyl groups and the aromatic ring.
Neutral to Slightly Negative Regions (Green): The aromatic ring and the chlorine atom would show varied potentials, influenced by the interplay of inductive and resonance effects.
This analysis helps in understanding intermolecular interactions and the initial steps of chemical reactions.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. researchgate.net
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it is easier to induce electronic transitions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and hyperconjugative interactions within a molecule, providing a quantitative description based on the Lewis structure picture. uni-muenchen.de For this compound, NBO analysis elucidates the stability endowed by electron delocalization from donor (filled) to acceptor (unfilled) orbitals.
Key interactions within the molecule involve the delocalization of lone pair (LP) electrons from the amide nitrogen and carbonyl oxygen atoms into adjacent antibonding orbitals. The steric hindrance caused by the ortho-methyl and ortho-chloro substituents forces the amide group to twist out of the plane of the benzene ring, which can interrupt the π-electron conjugation between the two moieties. researchgate.net
Despite this twist, significant hyperconjugative interactions are expected. The analysis quantifies the stabilization energy (E(2)) associated with these delocalizations. For instance, major interactions would include the delocalization of the nitrogen lone pair into the carbonyl π* orbital (LP(N) → π(C=O)) and the oxygen lone pairs into the C-N σ orbital (LP(O) → σ(C-N)). These interactions contribute to the partial double bond character of the C-N amide bond, which explains the hindered rotation around it. Further delocalization from the aromatic ring's π orbitals to the carbonyl's π orbital can also be quantified.
Table 1: Illustrative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π(C=O) | ~40-60 | Amide Resonance |
| LP (2) O | σ(C-N) | ~25-35 | Hyperconjugation |
| π(CAr-CAr) | π(C=O) | ~5-15 | Ring-Carbonyl Conjugation |
| LP (Cl) | σ(CAr-CAr) | ~2-5 | Ring-Substituent Hyperconjugation |
Note: The E(2) values are illustrative, based on typical values for similar structures, to demonstrate the output of an NBO analysis.
Fukui Functions and Reactivity Site Prediction
Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for predicting the most reactive sites within a molecule. These functions identify regions that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. researchgate.net
For this compound, Fukui function calculations can map out its chemical reactivity:
Nucleophilic Attack (f+(r)): The site most prone to nucleophilic attack is typically the carbonyl carbon, which carries a significant partial positive charge and is electron-deficient.
Electrophilic Attack (f-(r)): The carbonyl oxygen, with its lone pairs and partial negative charge, is the most probable site for electrophilic attack. The nitrogen atom could also be a potential site, although its reactivity is modulated by its involvement in amide resonance. The aromatic ring carbons will also exhibit susceptibility to electrophilic attack, influenced by the directing effects of the chloro and methyl substituents.
Radical Attack (f0(r)): This function averages the characteristics of the other two and helps identify sites susceptible to radical reactions.
These predictions are crucial for understanding the molecule's metabolic pathways and its potential to interact with biological molecules. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability that static models cannot.
Conformational Ensemble Sampling (e.g., Replica-Exchange Molecular Dynamics)
Due to the presence of multiple rotatable bonds, particularly the C(O)-aryl and the C-N amide bonds, this compound can exist in various conformations. Standard MD simulations might get trapped in local energy minima, failing to explore the entire conformational space. Replica-Exchange Molecular Dynamics (REMD) is an enhanced sampling technique designed to overcome this limitation. rsc.orgrsc.org
In a REMD simulation, multiple copies (replicas) of the system are simulated in parallel at different temperatures. uiuc.edu Periodically, conformations are exchanged between replicas at different temperatures. This allows conformations at high temperatures, which can easily cross high energy barriers, to be passed down to lower temperature simulations, thus ensuring a much broader and more efficient sampling of the conformational landscape. rsc.orgnih.gov This method would be particularly effective for exploring the rotational barriers and identifying the full ensemble of accessible conformations for this compound.
Free-Energy Landscape Calculations (e.g., MM-PBSA)
The conformational ensemble sampled from MD or REMD simulations can be used to construct a free-energy landscape. This landscape is a multi-dimensional plot that represents the free energy of the system as a function of specific geometric parameters, or collective variables (e.g., key dihedral angles). readthedocs.iogithub.com The valleys or basins in this landscape correspond to the most stable conformational states of the molecule, while the peaks represent the energy barriers for transitioning between these states. readthedocs.io
Furthermore, if the molecule is studied in complex with a receptor, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the simulation trajectories. MM-PBSA is a popular method to calculate the binding free energy of a ligand to a protein, which is a critical parameter in drug design for estimating binding affinity. researchgate.net
Molecular Docking and Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. mdpi.com This method is fundamental in structure-based drug design. For this compound and its analogs, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
Research and patent literature suggest that related benzamide (B126) structures can act as ligands for various receptors. For example, derivatives of 2-chloro-N,N-dimethylbenzamide have been investigated as potential ligands for the nuclear receptors Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). google.comacs.org Docking studies of this compound into the ligand-binding pockets of such receptors would reveal:
Binding Pose: The most energetically favorable orientation of the ligand within the receptor's active site.
Binding Affinity: A scoring function estimates the free energy of binding (often reported in kcal/mol), which correlates with the ligand's potency.
Key Interactions: The specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that anchor the ligand in the binding site. For instance, the carbonyl oxygen is a potent hydrogen bond acceptor, while the aromatic ring and methyl groups can engage in hydrophobic and van der Waals interactions with nonpolar residues of the receptor. mdpi.com
Table 2: Potential Interacting Residues for this compound in a Hypothetical Receptor Active Site
| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Carbonyl Oxygen | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |
| Aromatic Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine |
| N-Methyl Groups | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Alanine |
| 6-Methyl Group | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Alanine |
| Chlorine Atom | Halogen Bond / Hydrophobic | Electron-rich atoms (e.g., backbone carbonyls) |
These computational analyses provide a comprehensive framework for understanding the physicochemical properties and potential biological activity of this compound, guiding further experimental investigation.
Binding Affinity Prediction for Biological Targets
A critical step in drug discovery is determining how strongly a potential drug molecule (ligand) binds to its biological target, typically a protein or enzyme. Computational methods provide estimates of this binding affinity, helping to prioritize compounds for further experimental testing.
Molecular docking is a primary technique used to predict the binding affinity and orientation of a ligand within a target's binding site. For instance, docking studies on similar benzamide derivatives have been used to estimate binding energies. In an analysis of 3-chlorobenzamide, docking against cancer targets like human Matrix metalloproteinase-2 and human progesterone (B1679170) receptor yielded binding affinities of -6.5 kcal/mol and -6.0 kcal/mol, respectively, which are comparable to standard drugs.
More advanced methods can calculate the free energy of binding (ΔG). For example, structural models of complexes involving related molecules, such as the PXR/CRBN complex, have predicted strong binding affinities with a ΔG of -14.8 kcal/mol. acs.org The binding affinity of a series of novel ligands for the serotonin (B10506) transporter (SERT) was determined, with dissociation constants (Ki) ranging from 0.07 to 1.5 nM, indicating high affinity. nih.gov These predictions are crucial for ranking potential drug candidates. Ligand efficiency (LE) is another metric used to normalize binding affinity by the size of the molecule, providing a way to compare the binding efficiency of different compounds. researchgate.net
Table 1: Examples of Predicted Binding Affinities for Benzamide Derivatives and Related Compounds
| Compound/Target Class | Method | Predicted Affinity |
| PXR/CRBN Complex | Structural Modeling | ΔG = -14.8 kcal/mol acs.org |
| Serotonin Transporter (SERT) Ligands | Binding Assays | Ki = 0.07 - 1.5 nM nih.gov |
| 3-chlorobenzamide / Ovarian Cancer Target | Molecular Docking | -6.5 kcal/mol |
| 3-chlorobenzamide / Breast Cancer Target | Molecular Docking | -6.0 kcal/mol |
Identification of Key Binding Site Residues and Interactions
Understanding which amino acid residues in a target's binding site interact with a ligand is fundamental for structure-based drug design. Computational models can identify these key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which anchor the ligand in the binding pocket.
For example, molecular docking studies of some novel benzamido substituted imidazo[1,2-b]pyridazin-2-ones on the B-Raf V600E kinase revealed that active compounds bind to the active site and interact with key residues like Cys532, Phe595, and Lys483. dergipark.org.tr Similarly, structural models of PXR/CRBN complexes showed that the strong binding affinity is driven by a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions. acs.org The crystal structure of the related compound 2-chloro-N-(2,6-dimethylphenyl)benzamide reveals intermolecular N—H···O hydrogen bonds that link molecules into chains. nih.govresearchgate.net These specific interactions provide a roadmap for optimizing ligand structure to enhance binding potency and selectivity.
Table 2: Key Binding Site Interactions for Benzamide-Related Scaffolds
| Target Protein | Key Interacting Residues | Type of Interaction |
| B-Raf V600E Kinase | Cys532, Phe595, Lys483 dergipark.org.tr | Active site binding dergipark.org.tr |
| PXR/CRBN Complex | Not specified | Hydrogen bonding, van der Waals, hydrophobic interactions acs.org |
| 2-chloro-N-(2,6-dimethylphenyl)benzamide (crystal) | Not applicable (self-assembly) | N—H···O hydrogen bonds nih.govresearchgate.net |
Analysis of Ligand Binding Modes and Conformations
The three-dimensional shape (conformation) of a ligand and its orientation (binding mode) within the target are determinants of its activity. X-ray crystallography and computational methods like molecular dynamics are used to study these features.
The crystal structure of 2-chloro-N-(2,6-dimethylphenyl)benzamide, an analogue of the title compound, provides valuable conformational data. nih.govresearchgate.net In this structure, the amide group is significantly twisted relative to the aromatic rings. It forms a dihedral angle of 63.26° with the 2-chlorobenzoyl ring and 59.88° with the 2,6-dimethyl anilino ring. nih.gov The angle between the two aromatic rings themselves is small, at 3.46°. nih.gov This twisted conformation is influenced by the bulky methyl groups at the ortho-positions of the aniline (B41778) ring. researchgate.net One ortho-methyl group is positioned syn to the N—H bond, while the other is anti. nih.gov Furthermore, the amide oxygen is syn to the ortho-chloro group on the benzoyl ring. nih.gov Such detailed conformational analysis is essential for understanding structure-activity relationships (SAR).
Table 3: Conformational Data for 2-chloro-N-(2,6-dimethylphenyl)benzamide
| Parameter | Value |
| Dihedral Angle (Amide Group vs. 2-Chlorobenzoyl Ring) | 63.26 (22)° nih.gov |
| Dihedral Angle (Amide Group vs. 2,6-Dimethyl anilino Ring) | 59.88 (23)° nih.gov |
| Dihedral Angle (Benzoyl Ring vs. Anilino Ring) | 3.46 (17)° nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design
When the 3D structure of a biological target is unknown, researchers can turn to ligand-based methods. These approaches use the information from a set of known active molecules to develop a model (a pharmacophore) that defines the essential features required for biological activity.
Generation of Ligand-Based Pharmacophore Models
A pharmacophore model is an abstract 3D representation of the key steric and electronic features that a molecule must possess to interact with a specific target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
Pharmacophore models can be generated using software like the HipHop program within Discovery Studio. researchgate.netroyalsocietypublishing.org The process involves aligning a set of active compounds (a training set) and identifying the common chemical features that are responsible for their activity. royalsocietypublishing.org For example, a pharmacophore model was successfully built to identify novel CXCR2 antagonists. researchgate.netroyalsocietypublishing.org More advanced approaches, such as dynamic hybrid pharmacophore models (DHPM), can represent the combined interaction features of different binding pockets within a target, allowing for the identification of novel chemotypes. nih.gov These models serve as 3D queries for searching large chemical databases.
Virtual Screening Strategies for Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Using a pharmacophore model as a filter is a common and effective virtual screening strategy. unpad.ac.id
The workflow typically involves using the generated pharmacophore model to rapidly screen millions of compounds in a database. researchgate.netnih.gov Molecules that match the pharmacophore's features are selected as "hits." These hits are then often subjected to further filtering, such as molecular docking, to refine the selection and predict binding affinities. nih.govnih.gov This hierarchical approach efficiently narrows down a vast chemical space to a manageable number of promising candidates for synthesis and biological testing. For instance, this strategy was used to screen a database for novel CXCR2 antagonists, leading to the identification of a hit with moderate potential, which was then optimized to yield a compound with improved activity. researchgate.netroyalsocietypublishing.org Similarly, an in silico screening of commercial libraries identified potential binders for the CCR5 receptor, with a hit candidate being chosen for further optimization based on its potency. kuleuven.be
Structure Activity Relationship Sar Studies of 2 Chloro N,6 Dimethylbenzamide Analogues
Influence of Substituent Effects on Biological Activity
The nature and position of substituents on the benzamide (B126) scaffold are pivotal in determining the biological profile of its analogues. The electronic and steric properties of these substituents can profoundly affect interactions with biological targets.
The arrangement of substituents on the aromatic ring of benzamide analogues can lead to significant variations in their biological activity. Studies on related benzamide series have shown that positional isomerism is a key factor in modulating efficacy. For instance, in a series of pyrrolidinone potentiators of NMDA receptors, moving a trifluoromethyl group on a phenyl ring from the meta to the para position resulted in a five-fold decrease in activity. kuleuven.be Similarly, positional isomer analogues of another series were found to be inactive. acs.orgacs.org These findings underscore the sensitivity of receptor-ligand interactions to the spatial placement of substituents. The precise positioning of a group can dictate its ability to engage in crucial hydrogen bonding or hydrophobic interactions within the binding pocket of a receptor.
Halogen and alkyl groups are common modifications in drug design, and their effects on the activity of 2-chloro-N,6-dimethylbenzamide analogues are significant. The introduction of different halogens or alkyl groups can alter the compound's size, shape, lipophilicity, and electronic distribution, thereby influencing its binding affinity for a receptor.
Research on a series of 1H-pyrrolo[3,2-c]pyridine inhibitors demonstrated that small lipophilic substituents at the C-2 position of an aniline (B41778) ring improved selectivity. Specifically, a C-2 chloro substituent was found to occupy a lipophilic pocket in the target protein. nih.gov In another study, replacing a chlorine atom with an amino group was shown to enhance hydrogen-bonding potential, which in turn altered the interaction with enzymes like cyclooxygenase (COX). Furthermore, the introduction of bromine at the 5-position in some analogues increased steric bulk and influenced electronic effects, modulating binding to biological targets.
The table below illustrates the impact of various halogen and alkyl substituents on the activity of different benzamide analogue series.
| Compound Series | Substituent Modification | Observed Effect on Activity | Reference |
| Pyrrolidinone NMDA Receptor Potentiators | Exchange of trifluoromethyl for a methyl group | Maintained comparable activity | kuleuven.be |
| 1H-pyrrolo[3,2-c]pyridine Inhibitors | Introduction of a C-2 chloro substituent | Improved selectivity by occupying a lipophilic pocket | nih.gov |
| Benzamide Analogues | Replacement of chlorine with an amino group | Enhanced hydrogen-bonding potential | |
| Benzamide Analogues | Introduction of bromine at the 5-position | Increased steric bulk and modulated binding |
The electronic properties of substituents, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), play a crucial role in the biological activity of benzamide analogues. studypug.com EWGs decrease electron density in the molecule, while EDGs increase it. studypug.com These electronic shifts can influence a molecule's reactivity and its ability to interact with biological targets.
For example, in a series of GluN2C-selective potentiators, analogues with ortho-hydroxyl groups (an EDG) showed a modest increase in potency, whereas those with ortho-chloro or -fluoro substituents (EWGs) were slightly less active. acs.org Conversely, strongly electron-withdrawing substituents like a nitro group often led to a decrease in activity. acs.org The interplay between electron-donating and electron-withdrawing groups can be complex. For instance, the presence of both an electron-withdrawing bromine and an electron-donating methoxy (B1213986) group in certain benzamide analogues highlights this complexity.
Studies on the proton affinity of substituted 2,6-dimethylbenzamides revealed that the amide group's susceptibility to polar substituent effects is generally modest, especially when steric hindrance from the ortho-methyl groups disrupts π-electron conjugation between the amide group and the benzene (B151609) ring. researchgate.net
The following table summarizes the effects of various electron-withdrawing and electron-donating groups on the activity of benzamide analogues.
| Compound Series | Substituent Type | Example Group | Observed Effect on Activity | Reference |
| GluN2C-Selective Potentiators | Electron-Donating | ortho-hydroxyl | Modest increase in potency | acs.org |
| GluN2C-Selective Potentiators | Electron-Withdrawing | ortho-chloro, ortho-fluoro | Slightly less active | acs.org |
| GluN2C-Selective Potentiators | Strongly Electron-Withdrawing | Nitro | Decreased activity | acs.org |
Stereochemical Considerations in Analog Design and Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of biological activity. Chiral centers and conformational flexibility are key aspects of stereochemistry that are central to the design and function of this compound analogues.
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer (the eutomer) exhibits the desired biological activity, while the other (the distomer) may be less active, inactive, or even cause undesirable side effects. This phenomenon, known as chiral recognition, is a result of the specific three-dimensional interactions between the drug molecule and its biological target.
For instance, in a series of tocainide (B1681335) analogues, the (R)-enantiomer of N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide was found to be significantly more potent than the (S)-enantiomer. researchgate.net However, the introduction of a methyl group on either the aminic or amidic nitrogen led to an inversion of stereoselectivity, with the (S)-enantiomers becoming more potent. researchgate.net Similarly, studies on GluN2C-selective potentiators revealed that the activity resided in a single enantiomer, indicating that the binding pocket could distinguish between the two. acs.org The development of methods for the enantioselective synthesis and separation of chiral compounds is therefore of great importance in medicinal chemistry. researchgate.netgoogle.com
The ability of a molecule to adopt different spatial arrangements through rotation around single bonds is known as conformational flexibility. The specific three-dimensional shape a molecule adopts when it binds to its receptor is called the bioactive conformation. Understanding the conformational preferences of a molecule is crucial for designing analogues with improved activity.
Pharmacophoric Feature Mapping and Optimization
Pharmacophore modeling serves as a critical tool in medicinal chemistry for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the analogues of this compound, this approach allows for the rational design of new compounds with improved potency and optimized properties by mapping the key interaction points with their biological targets. nih.gov The process involves analyzing the structures of active compounds to derive a consensus of features, including hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov
Identification of Essential Structural Parameters for Potency
The biological activity of this compound analogues is dictated by the specific nature and arrangement of substituents on the benzamide scaffold. Structure-activity relationship (SAR) studies have elucidated several key structural parameters that are crucial for potency.
The core benzamide structure itself is a foundational element. The amide linkage (-CONH-) and its conformation are critical. In many related N-aryl benzamides, the amide group adopts a specific trans conformation, and the dihedral angle between the benzoyl and aniline rings is a key determinant of binding affinity. nih.govresearchgate.net The amide group's capacity to participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group (in N-mono-substituted analogues) as a donor, is often a pivotal interaction within the receptor binding site. nih.govresearchgate.net
Key structural features and their influence on potency are detailed below:
Substituents on the Benzoyl Ring : The identity and position of substituents on the phenyl ring significantly modulate activity.
Ortho-Chloro Group : The chlorine atom at the 2-position plays a crucial role in both electronic properties and conformational restriction of the molecule. In some analogues, the amide oxygen is positioned syn to this ortho-chloro group, a conformation that appears favorable for activity. nih.govresearchgate.net
Methyl Group at Position 6 : The methyl group at the 6-position provides steric bulk, which can influence the molecule's orientation and fit within a binding pocket. In related compounds, such as N-(2,6-dimethylphenyl) derivatives, these ortho-methyl groups provide steric hindrance that can enhance metabolic stability.
Other Ring Substitutions : The introduction of other functional groups can profoundly alter activity. For instance, replacing the chlorine with an amino group enhances hydrogen-bonding potential, which can change interactions with enzymatic targets like cyclooxygenase (COX). Adding a bromine atom at the 5-position has been shown to increase steric bulk and modify electronic effects, thereby modulating binding to biological targets.
Substituents on the Amide Nitrogen : The nature of the N-substituent is critical for defining the molecule's interaction profile.
N-Methyl Group : The N-methyl group in this compound contributes to the molecule's lipophilicity and can engage in van der Waals interactions within the binding site. In contrast to N-H containing analogues, the N-methyl group cannot act as a hydrogen bond donor.
N,N-Dimethyl vs. N-Mono-alkyl : Replacing a single N-alkyl group with two methyl groups (N,N-dimethyl) prevents hydrogen bond donation and alters the compound's polarity and steric profile, which can lead to different biological activities. For example, 2-amino-6-chloro-N-methylbenzamide can form intermolecular hydrogen bonds that are not possible for its N,N-dimethyl counterpart.
The following table summarizes the impact of key structural modifications on the activity of benzamide analogues based on published research findings.
| Structural Modification | Observed Effect on Activity/Properties | Rationale | Reference(s) |
| Benzoyl Ring: Amino group at 2-position | Enhances hydrogen-bonding potential; alters interactions with enzymes like COX. | The amino group acts as a hydrogen bond donor. | |
| Benzoyl Ring: Bromine at 5-position | Increases steric bulk and electronic effects; modulates target binding. | Halogen effects influence binding affinity and selectivity. | |
| Amide Nitrogen: N-H vs. N-CH₃ | N-H allows for hydrogen bond donation, forming intermolecular links; N-CH₃ removes this ability, altering crystal packing and solubility. | Hydrogen bonds are key directional interactions for receptor binding. | nih.govresearchgate.net |
| Amide Nitrogen: N-Aryl Ring | Dihedral angle between the benzoyl and N-aryl rings is critical for activity. | Defines the overall 3D shape and fit within the binding pocket. | nih.govresearchgate.net |
Molecular Switches and Activity Profile Changes
In the optimization of benzamide analogues, minor structural modifications can sometimes lead to dramatic shifts in the biological activity profile, a phenomenon known as a "molecular switch". nih.gov This can manifest as a change in the mechanism of action (e.g., from an agonist to an antagonist) or a shift in selectivity between different receptor subtypes. These switches are often difficult to predict but provide valuable insights into ligand-receptor interactions.
For benzamide derivatives and other classes of receptor modulators, molecular switches are a well-documented occurrence. Minimal changes, such as the alteration of a single substituent, can result in a complete loss of activity or, more interestingly, a conversion of a compound's function. nih.gov For example, within allosteric modulators for metabotropic glutamate (B1630785) receptors, a class of molecules with some structural similarities to benzamides, a single mutation on the receptor (W784A) was found to cause a negative allosteric modulator (NAM) to function as a positive allosteric modulator (PAM). nih.gov This highlights the delicate balance of interactions that governs a compound's pharmacological effect.
Key examples of how molecular switches can alter activity profiles in benzamide analogues include:
Receptor Selectivity Shifts : A series of substituted benzamides were investigated for their activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 and 5-HT1a receptors. acs.org Modifications to the benzamide core and its substituents led to compounds with varying profiles, from potent D2/5-HT2 antagonists to compounds with additional 5-HT1a agonist activity, demonstrating that small changes can tune the selectivity across different G-protein coupled receptors. acs.org
The table below illustrates hypothetical and observed examples of activity profile changes resulting from minor structural modifications in benzamide-like scaffolds.
| Structural Change | Initial Activity Profile | Resulting Activity Profile | Underlying Mechanism | Reference(s) |
| Modification of N-linked piperidine (B6355638) substituent | 5-HT4 Receptor Antagonist | 5-HT4 Antagonist with added D2 Receptor Antagonism | The modification allows the molecule to fit and interact with the binding pocket of the D2 receptor in addition to the 5-HT4 receptor. | researchgate.net |
| Addition/Modification of a substituent on the benzoyl ring | D2/5-HT2 Antagonist | D2/5-HT2 Antagonist and 5-HT1a Agonist | The new substituent engages with a specific amino acid residue, inducing a receptor conformation that leads to agonism at the 5-HT1a receptor. | acs.org |
| Alteration of a key interacting moiety | Negative Allosteric Modulator (NAM) | Positive Allosteric Modulator (PAM) | The change alters the interaction with a "switch residue" in the receptor, causing the ligand to stabilize an active, potentiated conformation instead of an inactive one. | nih.gov |
These findings underscore the complexity of SAR and the power of subtle chemical changes to optimize the activity profile of a lead compound, transforming its therapeutic potential by fine-tuning its interaction with biological targets.
Biological Target Interaction Studies of 2 Chloro N,6 Dimethylbenzamide
In Vitro Biochemical Assays for Target Identification
In vitro studies have been instrumental in elucidating the molecular targets of 2-amino-5-chloro-N,3-dimethylbenzamide. These assays have pinpointed its interaction with specific proteins and enzymes, providing a foundation for understanding its biological activity.
The primary enzymatic target influenced by 2-amino-5-chloro-N,3-dimethylbenzamide is not a kinase itself, but its activity leads to the inhibition of specific kinase activation. Research has shown that this compound indirectly blocks the activation of Receptor-Interacting Protein Kinase 1 (RIPK1). pnas.orgnih.gov RIPK1 is a crucial serine/threonine kinase that plays a central role in the necroptosis pathway, a form of programmed necrotic cell death. pnas.org By inhibiting the chaperone protein HSP90, 2-amino-5-chloro-N,3-dimethylbenzamide prevents the necessary conformational changes and stabilization required for RIPK1 activation, thereby blocking the downstream signaling cascade of necroptosis. pnas.orgnih.gov
Beyond RIPK1, the compound's inhibitory action on HSP90 also leads to the stabilization of Glutathione Peroxidase 4 (GPX4), an enzyme critical for preventing a form of iron-dependent cell death known as ferroptosis. frontiersin.orgnih.govfrontiersin.org By preventing the degradation of GPX4, the compound effectively inhibits ferroptosis. frontiersin.orgspandidos-publications.com
The most well-documented molecular interaction of 2-amino-5-chloro-N,3-dimethylbenzamide is its binding to and inhibition of Heat Shock Protein 90 (HSP90). pnas.orgresearchgate.netfrontiersin.orgnih.gov HSP90 is a highly conserved molecular chaperone essential for the stability, maturation, and function of a wide array of "client" proteins, including many involved in cell signaling and survival pathways. pnas.orgnih.gov
The compound acts as a direct inhibitor of HSP90. pnas.orgnih.gov This inhibition is the lynchpin of its biological activity, leading to the downstream effects on RIPK1 and GPX4. The mechanism involves HSP90's role in chaperone-mediated autophagy (CMA), a cellular process for degrading specific proteins. frontiersin.orgnih.gov By inhibiting HSP90, 2-amino-5-chloro-N,3-dimethylbenzamide disrupts the CMA-dependent degradation of GPX4, leading to its stabilization and the subsequent inhibition of ferroptosis. frontiersin.orgfrontiersin.orgresearchgate.net This interaction underscores HSP90 as a critical node connecting necroptosis and ferroptosis. pnas.org
Table 1: Summary of HSP90 Inhibition and Downstream Effects
| Target Protein | Interacting Compound | Effect of Interaction | Downstream Consequence | Reference |
|---|---|---|---|---|
| Heat Shock Protein 90 (HSP90) | 2-amino-5-chloro-N,3-dimethylbenzamide (CDDO) | Inhibition of chaperone function | Blocks activation of RIPK1; Prevents degradation of GPX4 | pnas.orgnih.govnih.gov |
| RIPK1 | 2-amino-5-chloro-N,3-dimethylbenzamide (CDDO) | Inhibition of activation (indirect) | Inhibition of necroptosis | pnas.orgnih.gov |
Investigation of Specific Receptor Binding
While the primary mechanism of 2-amino-5-chloro-N,3-dimethylbenzamide is centered on HSP90, the broader class of benzamide (B126) derivatives is known to interact with various neurotransmitter receptors. However, direct binding studies for 2-amino-5-chloro-N,3-dimethylbenzamide on these specific receptors are not extensively reported in the available literature.
There is no direct scientific evidence from the searched literature to suggest that 2-amino-5-chloro-N,3-dimethylbenzamide acts as an antagonist or has a significant binding affinity for the Dopamine (B1211576) D2 receptor. However, the benzamide chemical scaffold is a known pharmacophore for D2 receptor ligands. For instance, compounds like Epidepride, a substituted benzamide, have been shown to be extremely potent D2 receptor antagonists with affinity in the picomolar range. researchgate.net Another compound, KDR-5169, which also contains a 4-amino-5-chloro-benzamide structure, exhibits antagonism at the D2 receptor. walshmedicalmedia.com These findings highlight the potential of the benzamide class to interact with D2 receptors, though specific data for 2-amino-5-chloro-N,3-dimethylbenzamide is lacking.
Similar to the D2 receptor, there is a lack of direct evidence for the interaction of 2-amino-5-chloro-N,3-dimethylbenzamide with the 5-HT4 or CXCR2 receptors. Nevertheless, other benzamide derivatives have been developed as ligands for these receptors.
5-HT4 Receptor: Certain 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives have been reported as antagonists for the 5-HT4 receptor. researchgate.net The prokinetic agent KDR-5169 acts as a stimulant (agonist) at the 5-HT4 receptor. walshmedicalmedia.com
CXCR2 Receptor: While structurally more distinct, derivatives of 3-aminocyclohex-2-en-1-one containing a carboxamide moiety have been developed as novel antagonists of the CXCR2 receptor, which is involved in inflammatory signaling. umich.edu
This indicates that while the core benzamide structure is versatile, the specific substitution pattern of 2-amino-5-chloro-N,3-dimethylbenzamide appears to direct its activity towards intracellular targets like HSP90 rather than these specific cell surface receptors.
The primary mechanism of 2-amino-5-chloro-N,3-dimethylbenzamide can be described as a form of indirect allosteric modulation. It does not appear to bind directly to an allosteric site on a receptor in the classical sense of a Positive Allosteric Modulator (PAM) or Negative Allosteric Modulator (NAM). acs.org Instead, its inhibition of HSP90 allosterically affects the stability and function of HSP90's client proteins. pnas.orgnih.gov Specifically, it prevents the chaperone-mediated degradation of GPX4, thus acting as an indirect stabilizer or positive modulator of GPX4's presence and activity. nih.govresearchgate.net This modulation is a consequence of targeting the HSP90 chaperone system rather than a direct interaction with an allosteric site on the GPX4 enzyme itself. researchgate.net
Dear User,
Following a comprehensive investigation into the biological target interaction studies of the chemical compound 2-chloro-N,6-dimethylbenzamide , it has become evident that there is a significant lack of available scientific literature and research data specifically pertaining to this molecule's effects on cellular signaling pathways, including cell growth, apoptosis, and protein folding mechanisms.
The search for information on "this compound" did not yield specific studies that would allow for a detailed and accurate article based on the provided outline. Instead, the research landscape is dominated by studies on a similarly named but structurally distinct compound, 2-amino-5-chloro-N,3-dimethylbenzamide (CDDO) . pnas.orgnih.govnih.govijbs.com This latter compound has been identified as an inhibitor of heat shock protein 90 (HSP90) and has been studied for its role in inhibiting necroptosis and ferroptosis, which are forms of regulated cell death. pnas.orgnih.gov
Specifically, research on CDDO indicates that it can inhibit the degradation of Glutathione Peroxidase 4 (GPX4) by targeting HSP90, a key protein involved in protein folding and stability. nih.govnih.govijbs.com This action helps protect cells from ferroptosis. nih.gov Furthermore, CDDO has been shown to block the kinase activity of RIPK1, a critical component in the necroptosis pathway. pnas.org
It is crucial to note that while the names are similar, the chemical structures of "this compound" and "2-amino-5-chloro-N,3-dimethylbenzamide" are different, and their biological activities cannot be assumed to be interchangeable.
Due to the strict adherence to the requested subject compound, "this compound," and the absence of specific research findings for it within the scope of your outline, we are unable to generate the requested article. To proceed, it would be necessary to either provide research materials specifically on "this compound" or to revise the subject of the article to a compound for which sufficient scientific data is available, such as 2-amino-5-chloro-N,3-dimethylbenzamide (CDDO).
Advanced Analytical Methodologies in 2 Chloro N,6 Dimethylbenzamide Research
Chromatographic Separation Techniques
Chromatography is an indispensable tool for the separation and analysis of 2-chloro-N,6-dimethylbenzamide from reaction mixtures and for the determination of its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each serve specific roles in the analytical workflow.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the premier technique for assessing the purity of this compound due to its high resolution, sensitivity, and precision. A typical reversed-phase HPLC (RP-HPLC) method is employed to separate the main compound from any non-volatile impurities or degradation products.
Research Findings: A common HPLC method utilizes a C18 column, which is a non-polar stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. uran.uaresearchgate.net The separation is typically isocratic or gradient, where the composition of the mobile phase is changed over time to achieve optimal separation. Detection is most commonly performed using an ultraviolet (UV) detector, as the benzamide (B126) structure contains a chromophore that absorbs UV light. researchgate.net The method is validated for parameters like linearity, accuracy, and precision to ensure its reliability. uran.uaresearchgate.net Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Retention Time | Approx. 5.8 min |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography is the ideal method for identifying and quantifying volatile components, such as residual solvents from the synthesis process or volatile impurities in this compound. Headspace GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is frequently used.
Research Findings: In the synthesis of this compound, solvents like toluene, ethanol, or N,N-dimethylformamide might be used. nih.govbohrium.com A headspace GC method involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC. This technique prevents non-volatile components of the sample matrix from contaminating the GC system. For enhanced specificity and identification, GC is often coupled with Mass Spectrometry (GC-MS). bohrium.com The mass spectrometer provides structural information on the separated volatile components, allowing for their unambiguous identification.
Table 2: Typical Volatile Components Analyzed by Headspace GC-MS
| Compound | Potential Source | Typical Retention Time (min) |
|---|---|---|
| Ethanol | Recrystallization solvent nih.gov | 3.5 |
| Toluene | Reaction solvent | 8.2 |
| N,N-Dimethylformamide | Reaction solvent | 9.5 |
| Dimethylamine (B145610) | Impurity/degradation product bohrium.com | 4.1 |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a rapid, simple, and cost-effective technique used to monitor the progress of the synthesis of this compound. reddit.comacs.org It allows the chemist to qualitatively track the consumption of starting materials and the formation of the product over time.
Research Findings: The synthesis typically involves the reaction of 2,6-dimethylaniline (B139824) with 2-chlorobenzoyl chloride. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) at different time intervals. chegg.com The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. reddit.com The separated spots are visualized, typically under UV light. The starting materials (amine and acid chloride) will have different retention factor (Rf) values compared to the final amide product. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate. A "cospot," where the reaction mixture is spotted on top of the starting material standard, is often used to confirm the identity of the spots. sciencemadness.org
Table 3: Example TLC Monitoring of this compound Synthesis
| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Observation |
|---|---|---|
| 2,6-Dimethylaniline | 0.55 | Spot diminishes as reaction proceeds. |
| 2-Chlorobenzoyl Chloride | 0.65 | Spot diminishes as reaction proceeds. |
| This compound | 0.40 | Spot intensifies as reaction proceeds. |
Purity Assessment and Method Validation
Ensuring the accuracy of purity and concentration measurements requires rigorous method validation and, in some cases, cross-validation between different analytical techniques.
Cross-Validation Approaches for Purity Determination
Cross-validation is the process of comparing results from two distinct analytical methods or from the same method used in two different laboratories to ensure the data is comparable and reliable. nih.gov This is particularly important when transferring a method or when a very high degree of confidence in the purity value is required.
Research Findings: For this compound, the purity value obtained from the primary HPLC method could be cross-validated against an orthogonal analytical technique. An orthogonal method is one that relies on a different principle of separation or detection. For instance, the HPLC purity results could be compared with results from quantitative Nuclear Magnetic Resonance (qNMR) or a titration method. The goal is to demonstrate that both methods produce equivalent results within acceptable statistical limits. The comparison typically involves analyzing the same batch of the compound with both validated methods and assessing the agreement between the outcomes. nih.gov This process confirms that the reported purity is not an artifact of a single analytical technique.
Table 4: Hypothetical Cross-Validation of Purity for a Batch of this compound
| Analytical Method | Principle | Purity Result (%) | Acceptance Criteria |
|---|---|---|---|
| Primary Method (HPLC) | Chromatographic Separation | 99.6 | - |
| Orthogonal Method (qNMR) | Nuclear Spin Properties | 99.5 | Difference < 0.5% |
Development of Robust Analytical Methods for Compound Quantification
A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. The development and validation of such methods for quantifying this compound follow international guidelines, such as those from the International Council for Harmonisation (ICH). uran.uaresearchgate.net
Research Findings: The validation process for a quantitative HPLC or GC method involves evaluating several key parameters. scielo.brscispace.com
Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, or matrix components. scielo.br
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range. researchgate.net
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with a known concentration (spiked samples). bohrium.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). bohrium.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.
Robustness: The capacity of the method to remain unaffected by minor variations in parameters such as mobile phase composition, pH, column temperature, or flow rate. researchgate.net
Table 5: Summary of Validation Parameters for a Quantitative HPLC Method
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | No interference at analyte retention time | Ensures the signal is only from the target compound. |
| Linearity (Correlation Coefficient, r²) | > 0.999 | Confirms a proportional response to concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures how close the result is to the true value. |
| Precision (RSD) | ≤ 2.0% | Demonstrates the reproducibility of the method. |
| Robustness | Results remain within specifications | Confirms method reliability under varied conditions. |
Elemental Analysis and Microanalytical Techniques
Elemental analysis comprises a critical set of procedures in chemical research for determining the elemental composition of a sample. For a specific compound such as this compound, these techniques are fundamental in verifying its empirical and molecular formula after synthesis. Microanalytical methods are preferred as they require only a small amount of the substance for analysis.
Carbon, Hydrogen, Nitrogen (CHN) Elemental Analysis
Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis is a cornerstone technique for the characterization of organic compounds. The method relies on the complete combustion of a small, precisely weighed sample of the substance in an oxygen-rich environment. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. These resulting gases are separated and quantified by a detector, allowing for the calculation of the mass percentage of each element in the original sample.
For this compound, with the molecular formula C₉H₁₀ClNO, this analysis serves to confirm the ratio of carbon, hydrogen, and nitrogen atoms within its structure. The experimentally determined percentages are compared against the theoretically calculated values derived from its molecular formula. A close agreement, typically within ±0.4%, between the experimental and theoretical values is a strong indicator of the sample's purity and structural integrity.
The theoretical elemental composition is calculated based on the compound's molecular weight of 183.64 g/mol .
Theoretical Elemental Composition of this compound
| Element | Atomic Weight ( g/mol ) | Moles in Compound | Total Mass ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 58.86% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 5.49% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.31% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.63% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 8.71% |
| Total | | | 183.638 | 100.00% |
In a research setting, the findings would be presented by comparing these theoretical values with the results obtained from the CHN analyzer.
Comparison of Theoretical and Experimental CHN Analysis Data This table is for illustrative purposes, as specific experimental data from literature for this exact isomer is not available.
| Element | Theoretical Value (%) | Experimental Value (%) |
|---|---|---|
| Carbon (C) | 58.86 | Data not available in cited sources |
| Hydrogen (H) | 5.49 | Data not available in cited sources |
| Nitrogen (N) | 7.63 | Data not available in cited sources |
Emerging Research Directions and Future Perspectives for 2 Chloro N,6 Dimethylbenzamide
The landscape of chemical research is in a constant state of evolution, with foundational compounds often finding new life in cutting-edge applications. 2-chloro-N,6-dimethylbenzamide, a seemingly specialized molecule, is at the forefront of several emerging research and development areas. Its unique structural and electronic properties make it a valuable tool in sophisticated organic synthesis and a subject of interest in interdisciplinary studies that merge computational and experimental science. This article explores the future perspectives for this compound, focusing on its novel applications in synthesis, its role in mechanistic studies, and its potential within integrated research methodologies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-N,6-dimethylbenzamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via condensation reactions between substituted benzoyl chlorides and aryl amines. For example, 3,5-dichlorobenzoyl chloride reacts with 2,6-dimethylaniline in N,N-dimethylformamide (DMF) at 60°C to yield dichlorobenzamide derivatives . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy to confirm functional groups like amide bonds (-CONH-) and aromatic substituents .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for structural elucidation. Single crystals are grown via slow evaporation, and diffraction data collected at low temperatures (e.g., 100 K) using Mo-Kα radiation. Software like SHELXL refines the structure, revealing bond lengths, angles, and torsional parameters. For example, dihedral angles between aromatic rings in similar compounds range from 64° to 76°, confirming non-planar conformations .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use fume hoods for synthesis to avoid inhalation. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spill management requires inert absorbents (e.g., vermiculite) followed by neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic properties of this compound?
- Methodology : Hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) with basis sets (e.g., 6-311G**) model electron density and exchange-correlation effects. Exact exchange terms improve thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies) . Solvent effects are incorporated using polarizable continuum models (PCM) to simulate dielectric environments .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., dipole moments)?
- Methodology : Cross-validate computational methods by comparing multiple functionals (e.g., B3LYP vs. M06-2X) and basis sets. If discrepancies persist, experimental validation via Stark spectroscopy or microwave rotational spectroscopy can clarify dipole moments. Systematic error analysis (e.g., basis set superposition errors) is critical .
Q. How do substituent modifications (e.g., -Cl vs. -CH₃) affect biological activity in benzamide derivatives?
- Methodology : Synthesize analogs via regioselective substitution and evaluate bioactivity using assays like cyclooxygenase (COX) inhibition. Molecular docking (AutoDock Vina) predicts binding affinities to COX-1/COX-2. For example, chloro-substituted derivatives show enhanced steric interactions with hydrophobic enzyme pockets, altering IC₅₀ values .
Q. What experimental designs mitigate poor solubility in biological assays for this compound?
- Methodology : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation. Alternatively, introduce hydrophilic groups (e.g., -OH, -SO₃H) at inert positions. Dynamic light scattering (DLS) monitors nanoparticle size (target: 50–200 nm) for optimal cellular uptake .
Q. How are crystallographic disorder and twinning addressed in structural studies of benzamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
